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Compound of Interest

Compound Name: 1-Bromo-4-methylhexane

Cat. No.: B13197035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-4-methylhexane is a valuable branched alkyl bromide precursor in organic

synthesis. Its chemical structure, featuring a reactive primary bromide and a chiral center at the

4-position, makes it a versatile building block for the introduction of the 4-methylhexyl moiety

into a wide range of organic molecules. This lipophilic alkyl chain is of particular interest in drug

discovery and materials science for modulating the physicochemical properties of target

compounds, such as their solubility, membrane permeability, and binding affinity to biological

targets.

This document provides detailed application notes and experimental protocols for the use of 1-
bromo-4-methylhexane in several key organic transformations.

Physicochemical Properties
A summary of the key physicochemical properties of 1-bromo-4-methylhexane is presented in

the table below.
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Property Value

Molecular Formula C₇H₁₅Br

Molecular Weight 179.10 g/mol [1]

CAS Number 71434-55-4[1]

Appearance Colorless liquid

Boiling Point 178-180 °C

Density 1.134 g/cm³

Refractive Index 1.451

Applications in Organic Synthesis
1-Bromo-4-methylhexane is a versatile precursor for a variety of organic reactions, primarily

involving nucleophilic substitution at the primary carbon bearing the bromine atom.

Grignard Reagent Formation and Subsequent Reactions
The formation of the corresponding Grignard reagent, (4-methylhexyl)magnesium bromide, is a

cornerstone application, opening avenues for the construction of new carbon-carbon bonds.

Reaction Scheme:

1-Bromo-4-methylhexane

(4-Methylhexyl)magnesium bromide

+ Mg

Mg

Anhydrous Ether
or THF
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Caption: Formation of (4-methylhexyl)magnesium bromide.

This Grignard reagent can subsequently react with a variety of electrophiles, such as

aldehydes, ketones, and carbon dioxide, to yield secondary alcohols, tertiary alcohols, and

carboxylic acids, respectively.

Quantitative Data for Grignard Reaction:

Reaction Step Reagents & Conditions Typical Yield

Grignard Formation
Mg turnings (1.2 eq.),

Anhydrous THF, rt, 2h
>90% (in solution)

Reaction with Aldehyde
Benzaldehyde (1.0 eq.), THF, 0

°C to rt, 2h
70-85%

Reaction with Ketone
Acetone (1.0 eq.), THF, 0 °C to

rt, 2h
65-80%

Reaction with CO₂
Dry CO₂ (s), THF, -78 °C to rt,

then acidic workup
60-75%

Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1-heptanol via Grignard Reaction

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) and a small crystal of iodine are

placed in the flask. A solution of 1-bromo-4-methylhexane (1.0 eq.) in anhydrous

tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction.

Once the reaction starts (disappearance of iodine color and gentle reflux), the remaining

solution is added at a rate to maintain a gentle reflux. After the addition is complete, the

mixture is stirred at room temperature for 1 hour.

Reaction with Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of

benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed
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to warm to room temperature and stirred for 2 hours.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford 1-phenyl-5-methyl-1-heptanol.

Williamson Ether Synthesis
1-Bromo-4-methylhexane serves as an excellent electrophile in the Williamson ether

synthesis for the preparation of unsymmetrical ethers. The reaction proceeds via an Sₙ2

mechanism and is most efficient with primary alkyl halides.

Reaction Scheme:

R-O⁻ Na⁺

R-O-(4-methylhexyl)

1-Bromo-4-methylhexane

NaBr

Click to download full resolution via product page

Caption: General scheme for Williamson ether synthesis.

Quantitative Data for Williamson Ether Synthesis:
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Alkoxide/Ph
enoxide

Base Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield

Sodium

ethoxide
NaH THF 60 6 85-95%

Sodium

phenoxide
K₂CO₃ DMF 80 8 80-90%

Sodium p-

cresolate
Cs₂CO₃ DMF 60 12 88-96%[2]

Experimental Protocol: Synthesis of 1-(4-Methylhexyloxy)-4-methylbenzene

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Reaction Setup: To a solution of p-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF),

cesium carbonate (1.5 eq.) is added.[2] The mixture is stirred at room temperature for 30

minutes.

Addition of Alkyl Halide: 1-Bromo-4-methylhexane (1.1 eq.) is added to the reaction

mixture.

Reaction: The mixture is heated to 60 °C and stirred for 12 hours. The reaction progress is

monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, the reaction mixture is poured into water and

extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M

aqueous NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate) to yield 1-(4-methylhexyloxy)-4-methylbenzene.

N-Alkylation of Amines
1-Bromo-4-methylhexane can be used to introduce the 4-methylhexyl group onto primary and

secondary amines. Control of the degree of alkylation can be achieved by adjusting the
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stoichiometry of the reactants.

Reaction Scheme:

R-NH₂

R-NH-(4-methylhexyl)1-Bromo-4-methylhexane HBr

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: N-Alkylation of a primary amine.

Quantitative Data for N-Alkylation:

Amine Base Solvent
Temperatur
e (°C)

Time (h)

Typical
Yield
(Mono-
alkylation)

Aniline K₂CO₃ Acetonitrile 80 24 70-80%[2]

Benzylamine Et₃N THF 65 12 75-85%

Piperidine K₂CO₃ DMF 70 16 >90%

Experimental Protocol: Synthesis of N-(4-Methylhexyl)aniline

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer

under a nitrogen atmosphere.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13197035?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_1_Bromo_4_propan_2_yl_cyclohexane_as_an_Alkylating_Agent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13197035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in

anhydrous acetonitrile, aniline (1.0 eq.) is added.[2]

Addition of Alkyl Halide: 1-Bromo-4-methylhexane (1.2 eq.) is added to the mixture.[2]

Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours.[2] The progress of

the reaction is monitored by TLC.

Work-up: After cooling, the inorganic salts are filtered off, and the filtrate is concentrated

under reduced pressure. The residue is dissolved in ethyl acetate and washed with water

and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by column chromatography on silica gel to give

N-(4-methylhexyl)aniline.

Application in Drug Development
The incorporation of lipophilic alkyl groups is a common strategy in drug design to enhance

membrane permeability and modulate binding to biological targets. The 4-methylhexyl group,

with its specific branching and lipophilicity, can be a valuable moiety for optimizing the

pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples

of marketed drugs containing a 4-methylhexyl group directly synthesized from 1-bromo-4-
methylhexane are not prominently documented in publicly available literature, this precursor is

a key building block for creating diverse chemical libraries for screening and lead optimization

in various therapeutic areas, including CNS disorders and oncology.[3]

Logical Workflow for Synthesis Planning
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Caption: A logical workflow for planning a synthesis using 1-bromo-4-methylhexane.
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Conclusion
1-Bromo-4-methylhexane is a versatile and valuable precursor in organic synthesis, enabling

the introduction of the 4-methylhexyl group into a variety of molecular scaffolds. The protocols

provided herein for Grignard reactions, Williamson ether synthesis, and N-alkylation serve as a

foundation for researchers in academia and industry. The strategic incorporation of the 4-

methylhexyl moiety can be a powerful tool in the design and optimization of novel bioactive

compounds and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b13197035?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13197035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

